

Application Notes: In Vitro Hsp90 Binding Kinetics Assay using Geldanamycin-Biotin

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Compound of Interest		
Compound Name:	Geldanamycin-Biotin	
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Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide range of "client" proteins.[1][2][3] Many of these client proteins are key components of signal transduction pathways that are essential for cell proliferation, survival, and differentiation. [1][4] In cancer cells, Hsp90 is overexpressed and plays a crucial role in stabilizing oncoproteins, thereby promoting tumor growth and survival.[4] This makes Hsp90 a compelling therapeutic target for cancer treatment.

Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of Hsp90.[5][6] It binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity and leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][5] **Geldanamycin-Biotin** is a valuable tool for studying the Hsp90-inhibitor interaction. The biotin tag allows for versatile detection and immobilization, facilitating a variety of in vitro binding assays.

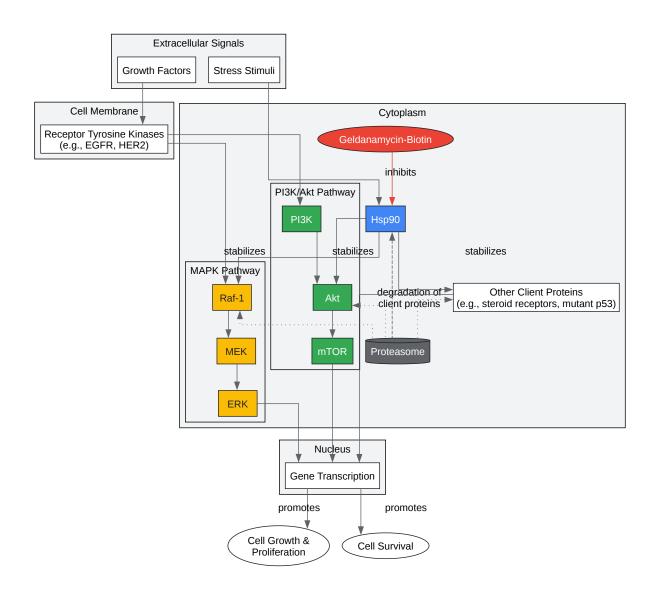
These application notes provide detailed protocols for characterizing the binding kinetics of compounds to Hsp90 using **Geldanamycin-Biotin** in two common assay formats: a competitive binding assay and a pull-down assay.



Hsp90 Signaling Pathway

Hsp90 is a central hub in a multitude of cellular signaling pathways. Its chaperone activity is essential for the stability and function of numerous kinases, transcription factors, and other regulatory proteins involved in cell growth, survival, and stress response. Inhibition of Hsp90 disrupts these pathways, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on Hsp90 function.





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Figure 1: Hsp90 Signaling Pathway and Point of Inhibition.



Quantitative Data Summary

The binding kinetics of Geldanamycin and its derivatives to Hsp90 have been characterized by various biophysical methods. The following table summarizes representative kinetic and affinity constants reported in the literature.

Compoun d	Assay Method	Hsp90 Isoform	Kd (Dissocia tion Constant)	kon (Associat ion Rate)	koff (Dissocia tion Rate)	Referenc e
[3H]17- AAG	Filter Binding	Human Hsp90α (9- 236)	0.4 ± 0.1 μM	2.5 x 107 M-1s-1	5 x 10-3 s-	[7]
BODIPY- Geldanamy cin	Fluorescen ce Polarizatio n	Human Hsp90α	4.6 nM (after 24h incubation)	-	-	[1]
Geldanamy cin	Mass Spectromet ry	Human Hsp90 (in cell lysate)	0.03 μM (after 24h incubation)	-	-	[2]
Geldanamy cin	Computatio nal	Human Hsp90β	1215 nM	-	-	[5]

Experimental Protocols Competitive Binding Assay using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the affinity of a test compound for Hsp90 by measuring its ability to displace **Geldanamycin-Biotin**. The assay relies on the principle that a small, fluorescently-labeled molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule like Hsp90, its rotation slows down, leading to an increase in fluorescence polarization. A competing

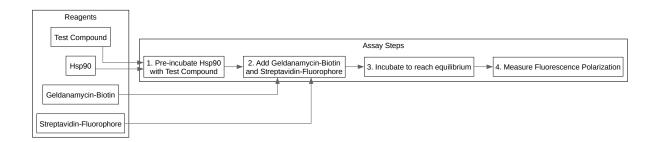




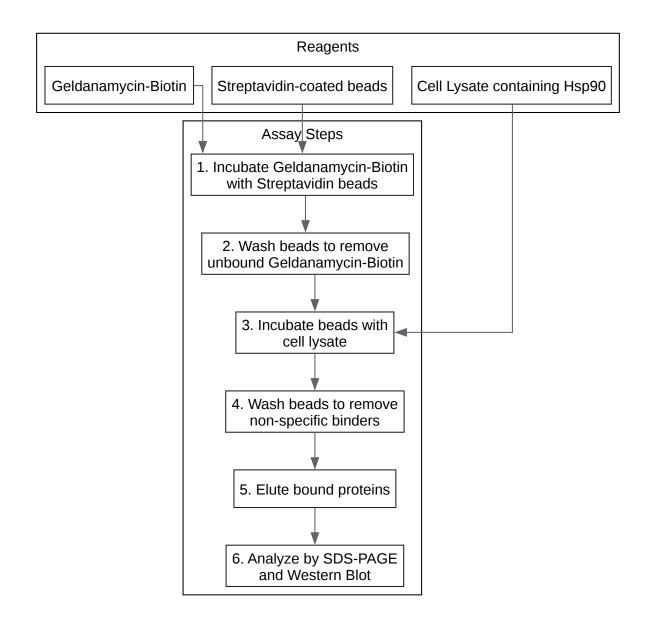


compound will displace the fluorescent probe, causing a decrease in polarization. In this adaptation, **Geldanamycin-Biotin** is bound to a fluorescently-labeled streptavidin.









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